5-Butylnonane

Vue d'ensemble

Description

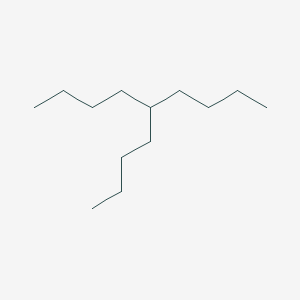

5-Butylnonane: is an organic compound with the molecular formula C₁₃H₂₈ . It is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. The structure of this compound includes a nonane chain with a butyl group attached to the fifth carbon atom. This compound is known for its relatively simple structure and is often used in various chemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylnonane can be achieved through several methods, including:

Alkylation of Nonane: One common method involves the alkylation of nonane with butyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Grignard Reaction: Another method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a suitable nonane derivative to form this compound. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as:

Catalytic Hydrogenation: This method involves the hydrogenation of butyl-substituted alkenes in the presence of a metal catalyst like palladium or platinum. The reaction is conducted under high pressure and temperature to achieve high yields.

Fischer-Tropsch Synthesis: This process converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, including this compound, using a cobalt or iron catalyst. The reaction conditions include high pressure and temperature.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Butylnonane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups that may be present.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (chlorine, bromine) using reagents like chlorine gas or bromine in the presence of light or heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a metal catalyst (Pd, Pt)

Substitution: Chlorine gas (Cl₂), bromine (Br₂)

Major Products Formed:

Oxidation: Butyl alcohols, butyl aldehydes, butyl carboxylic acids

Reduction: Removal of functional groups, yielding pure hydrocarbons

Substitution: Halogenated butylnonanes

Applications De Recherche Scientifique

Solvent and Chemical Intermediate

5-Butylnonane is utilized as a solvent in chemical reactions due to its non-polar nature, which allows it to dissolve various organic compounds effectively. It serves as an intermediate in the synthesis of other chemicals, particularly in the production of surfactants and lubricants.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Solvent | Used in organic synthesis and extraction processes. |

| Chemical Intermediate | Precursor for producing surfactants and lubricants. |

Fuel Additives

As a component in fuel formulations, this compound can enhance the performance of gasoline by improving combustion efficiency and reducing emissions. Its presence can help achieve cleaner combustion profiles.

Case Study: Fuel Performance Improvement

A study conducted on fuel blends containing this compound showed a reduction in particulate matter and improved engine performance metrics compared to traditional fuel blends without this compound. This suggests its potential as an eco-friendly fuel additive.

Biomarker Research

Recent studies have identified volatile organic compounds (VOCs) associated with various diseases, including cancer. This compound has been studied for its potential role as a biomarker in breath analysis for disease detection.

Table 2: VOCs and Disease Correlation

| Compound | Disease Association | Reference |

|---|---|---|

| This compound | Potential breast cancer biomarker | |

| 2,5,6-trimethyloctane | Breast cancer |

Metabolomics Studies

In metabolomics, this compound's role as a metabolite has been explored in relation to specific metabolic pathways associated with various health conditions. Its presence can indicate certain metabolic states or responses to treatments.

Case Study: Metabolomic Profiling

A study examining patients with oral lesions found that certain metabolites, including alkanes like this compound, were significantly altered compared to healthy controls, indicating potential diagnostic value .

Pollution Monitoring

Due to its volatility, this compound can be monitored in environmental samples to assess pollution levels from industrial activities. It serves as an indicator of hydrocarbon contamination in air and water samples.

Table 3: Environmental Monitoring Data

| Sample Type | Detection Method | Findings |

|---|---|---|

| Air Samples | Gas Chromatography | Elevated levels near industrial sites |

| Water Samples | Liquid-Liquid Extraction | Presence indicates hydrocarbon pollution |

Mécanisme D'action

The mechanism of action of 5-Butylnonane primarily involves its interactions as a hydrocarbon. It does not have specific molecular targets or pathways due to its simple structure. its derivatives may exhibit various mechanisms of action depending on the functional groups attached to the hydrocarbon chain.

Comparaison Avec Des Composés Similaires

Nonane: A straight-chain alkane with the formula C₉H₂₀.

Butane: A simple alkane with the formula C₄H₁₀.

Pentane: Another straight-chain alkane with the formula C₅H₁₂.

Comparison:

Nonane vs. 5-Butylnonane: While nonane is a straight-chain alkane, this compound has a butyl group attached to the fifth carbon atom, making it a branched alkane. This branching can affect its physical properties, such as boiling point and solubility.

Butane vs. This compound: Butane is a much smaller molecule compared to this compound. The increased chain length and branching in this compound result in different chemical and physical properties.

Pentane vs. This compound: Similar to butane, pentane is also smaller and less complex than this compound

Activité Biologique

5-Butylnonane (C13H28) is a branched-chain alkane that has garnered attention in various fields, particularly in the context of its biological activity. This compound is primarily studied for its potential roles in metabolic processes, interactions with biological systems, and implications in health-related research.

This compound is classified as a volatile organic compound (VOC) and is structurally characterized by a nonane backbone with a butyl group attached. Its molecular formula is C13H28, and it has a molecular weight of approximately 184.37 g/mol. The compound's structure contributes to its hydrophobic nature, influencing its interactions within biological systems.

Metabolic Pathways

Recent studies have indicated that this compound may play a role in various metabolic pathways. In particular, it has been associated with the metabolic profiles of certain diseases, including cancer. For instance, volatile organic metabolites, including this compound, have been identified as potential biomarkers for breast cancer diagnosis . The presence of such compounds in exhaled breath suggests that they may be linked to oxidative stress and lipid peroxidation processes in cancerous tissues.

Case Studies

- Breast Cancer Biomarkers : A study highlighted the significance of volatile organic metabolites in differentiating breast cancer patients from healthy individuals. Among the identified compounds was this compound, which exhibited altered levels in the breath of patients . This suggests its potential utility as a non-invasive biomarker for early detection.

- Metabolomics in Dental Research : In another investigation involving dental health, the metabolic profile of periapical lesions revealed that aliphatic hydrocarbons, including this compound, were present. The study emphasized the role of these metabolites in understanding the biological environment of dental diseases .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its role as a VOC may involve:

- Oxidative Stress Response : Increased levels of reactive oxygen species (ROS) associated with cancer may lead to elevated production of alkanes like this compound through lipid peroxidation.

- Metabolic Regulation : The compound may influence metabolic pathways related to inflammation and cell signaling, particularly in pathological conditions.

Propriétés

IUPAC Name |

5-butylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSQPZMAIVSYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306287 | |

| Record name | 5-Butylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-63-9 | |

| Record name | 5-Butylnonane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Butylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.